Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-cyano-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-4-15-11(14)10-7(3)9-6(2)8(5-13)16-12(9)17-10/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVADGSSQORDQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381119 | |
| Record name | ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-57-0 | |
| Record name | ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fiesselmann Thiophene Synthesis
The Fiesselmann method enables thiophene ring formation via cyclization of dielectrophilic precursors. For example, ethyl 3-bromobenzo[b]selenophene-2-carboxylate undergoes cyclization with ethyl thioglycolate in tetrahydrofuran (THF) using potassium tert-butoxide to yield fused thiophene intermediates. Adapting this to thieno[2,3-b]thiophene, a dielectrophilic precursor like 3-bromo-2-carboxylate thiophene could react with thioglycolate to form the bicyclic core.
Reaction Conditions :
Cyclization of 1,3-Dielectrophilic Substrates
3-Bromo-4-hydroxybenzaldehyde derivatives, as described in patent WO2012032528A2, undergo sequential cyclization with 2-chloroacetoacetic acid ethyl ester to form thiazole rings. For thiophene systems, replacing chloroacetoacetate with thiol-containing reagents (e.g., thiourea) could facilitate cyclization into thieno[2,3-b]thiophene.
Critical Parameters :
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Leaving Group: Bromine at C-3
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Nucleophile: Thioglycolate or thiourea
Esterification and Final Product Formation
Esterification of Carboxylic Acid Intermediates
The ethyl ester at C-2 is typically introduced early in the synthesis. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is synthesized via esterification of the corresponding acid. In the target compound, esterification can be achieved using ethanol and sulfuric acid under reflux.
Optimization Note :
Optimization and Purification Techniques
Recrystallization and Solvent Selection
High-purity product (>99%) is achieved through sequential recrystallization. For example, the hydrochloride salt of intermediate compounds is recrystallized from acetone/n-butanol mixtures.
Typical Protocol :
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Dissolve crude product in n-butanol at 60°C.
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Cool to 0–5°C for 12 hours.
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Filter and dry under vacuum.
Chromatographic Purification
Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers, particularly when multiple substituents are introduced.
Analytical Characterization
Spectroscopic Validation
Scientific Research Applications
Inosine monophosphate has a wide range of applications in scientific research:
Mechanism of Action
Inosine monophosphate exerts its effects through several mechanisms:
Comparison with Similar Compounds
Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Key Differences :
- Substituents: Lacks the cyano group at position 5; instead, it has a methyl ester (-COOMe) at position 2.
- Synthesis: Prepared via Gewald’s method from ethyl cyanoacetate and phenylacetone .
- Physical Properties: Molecular weight: 226.308 g/mol (vs. 265.35 g/mol for the target compound). Melting point: Not explicitly reported, but derivatives (e.g., triacetoxy analogs) show melting points in the range of 153–178°C .
- Reactivity: The absence of the cyano group reduces electrophilicity, limiting its utility in cycloaddition or nucleophilic substitution reactions.
Table 1: Substituent Effects on Reactivity
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate
Key Differences :
- Core Structure: Features a benzo[b]thiophene scaffold (benzene fused to thiophene) instead of thieno[2,3-b]thiophene.
- Substituents : Hydroxy (-OH) and oxo (=O) groups at positions 5, 4, and 5.
- Synthesis : Derived from ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate via acetylation .
- Physical Properties :
Table 2: Structural and Functional Comparisons
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate
Key Differences :
- Core Structure: Monocyclic thiophene vs. bicyclic thieno[2,3-b]thiophene.
- Substituents: Amino (-NH₂) and 3-chlorophenyl groups.
- Applications : Used as a disperse dye for polyester fibers, demonstrating good fastness properties .
- Reactivity: The amino group enables condensation reactions, contrasting with the cyano group’s electrophilic reactivity in the target compound.
Biological Activity
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (CAS No. 175202-57-0) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides an in-depth analysis of its biological activities, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
- Molecular Formula : C12H11NO2S2
- Molecular Weight : 265.35 g/mol
- Structure : The compound features a thieno[2,3-b]thiophene core with cyano and carboxylate substituents, contributing to its biological activity.
Synthesis
This compound can be synthesized through various methods involving the reaction of substituted thiophenes with cyanoacetic acid derivatives. The specific synthetic routes often influence the yield and purity of the final product.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The IC50 values for growth inhibition were reported to range from 23.2 to 49.9 μM across various derivatives . Notably, the compound exhibited:
- Cell Cycle Arrest : Induction of G2/M phase arrest and S-phase arrest was observed.
- Apoptosis Induction : Flow cytometry indicated significant apoptosis induction at concentrations as low as 23.2 μM .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using multiple assays:
- DPPH Radical Scavenging : Effective scavenging of DPPH radicals was noted.
- Nitric Oxide Scavenging : The compound demonstrated a capacity to inhibit nitric oxide production.
- Lipid Peroxidation Inhibition : It showed protective effects against iron-induced lipid peroxidation .
Antibacterial Activity
The antibacterial effects of the compound were assessed against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The results indicated:
- Zone of Inhibition : Clear zones of inhibition were measured, indicating significant antibacterial activity.
- Structure-Activity Relationship : Modifications in the phenolic groups influenced antibacterial efficacy, with certain substitutions enhancing activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely tied to its structure. Variations in substituents on the thiophene ring significantly affect its potency:
| Substituent Position | Effect on Activity |
|---|---|
| Para Hydroxyl Group | Enhanced antioxidant and antibacterial activity |
| Dimethylamino Group | Increased antibacterial effects |
| Methoxy Substitution | Reduced activity |
Compounds with hydroxyl groups at specific positions exhibited superior biological activities compared to their methoxy counterparts .
Case Studies
- In Vivo Studies : In animal models, this compound showed promising results in reducing tumor size when administered alongside standard chemotherapy agents like 5-FU .
- Combination Therapy : Studies suggest that combining this compound with other agents may enhance therapeutic efficacy against resistant cancer strains .
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The cyano and ester groups in the compound enable participation in condensation and cyclization reactions. For example:
- Knoevenagel Condensation : The active methylene group adjacent to the cyano moiety (if present) can react with aldehydes under basic conditions to form α,β-unsaturated derivatives. A related study demonstrated that ethyl 2-(2-cyano-acetamido)thiophene derivatives undergo Knoevenagel reactions with substituted benzaldehydes to yield acrylamido products .
- Hydrazonoyl Chloride Cyclization : Reaction with hydrazonoyl chlorides (e.g., 3a–g ) in the presence of sodium ethoxide can yield bis-heterocyclic systems. For instance, analogous thieno[2,3-b]thiophenes reacted with hydrazonoyl chlorides to form bis-pyrazole or bis-thiadiazole derivatives .
Example Reaction Pathway :
Thieno[2,3-b]thiophene 1 + Hydrazonoyl chloride 2a → Bis-cyanopyrazole 5a (Yield: 43–55%) .
Heterocycle Formation
The compound’s electron-deficient thiophene rings and substituents facilitate heterocyclization:
- Thiazole/Thiadiazole Synthesis : Treatment with phenyl isothiocyanate or bromoacetyl coumarin derivatives can lead to bis-thiazole or bis-thiadiazole frameworks. A study reported the synthesis of bis- thiadiazoles via nucleophilic substitution and cyclization .
- Pyridine and Pyrrole Derivatives : Hydrolysis of the cyano group to a carboxylic acid, followed by condensation with amines or hydrazines, could yield fused pyridine or pyrrole systems .
Key Spectral Data for Analogous Products :
| Product | IR (cm⁻¹) | ¹H-NMR (δ) | MS (m/z) |
|---|---|---|---|
| Bis-thiadiazole 6g | 2199 (C≡N), 1690 (C=O) | 1.89 (s, 6H), 2.49 (s, 6H), 6.97–8.0 | 771 (M⁺) |
| Bis-thiazole 13 | 2206 (C≡N), 1713 (C=O) | 1.30 (t, 3H), 2.24/2.49 (s, 6H) | 654 (M⁺) |
Functional Group Transformations
- Ester Hydrolysis : The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which may further react to form amides or anhydrides .
- Cyano Group Reactivity :
Synthetic Utility :
These transformations enable diversification of the core structure for antimicrobial or material science applications .
Electrophilic Aromatic Substitution
The electron-rich thiophene rings may undergo electrophilic substitution (e.g., bromination, nitration). For example, bromination of analogous thienothiophenes at room temperature yielded di-substituted products .
Proposed Reaction :
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate + Br₂ → Dibromo derivative.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving phase transfer catalysis (PTC). A key intermediate, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate, reacts with carbon disulfide under PTC conditions (K₂CO₃, tetrabutylammonium bromide (TBAB), dioxane) to form thiazole-fused derivatives. Subsequent cyclization with chloroacetonitrile or ethyl chloroacetate yields the target compound . Critical Parameters :
- Catalyst : TBAB ensures efficient phase transfer.
- Solvent : Dioxane optimizes reaction homogeneity.
- Temperature : Reflux conditions (~100°C) are typical for cyclization.
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Full characterization includes:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, methyl groups at positions 3 and 4 show distinct singlets in ¹H NMR .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) validates molecular formula .
- Chromatography : TLC (Rf values) and HPLC monitor reaction progress and purity.
Best Practices : - Compare spectral data with literature for known derivatives (e.g., thieno[2,3-b]thiophene analogs) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (classified as irritant) .
- Ventilation : Use fume hoods due to potential respiratory toxicity .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized for unstable intermediates during synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative PTCs (e.g., benzyltriethylammonium chloride) to improve intermediate stability .
- Low-Temperature Phases : Perform cyclization at 0–5°C if intermediates degrade at reflux .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate decomposition in real time .
Q. What reaction mechanisms govern the cyclization of thiazole intermediates in this compound’s synthesis?
- Methodological Answer : The cyclization proceeds via nucleophilic attack of the thiolate group (from carbon disulfide reaction) on the electrophilic carbon of chloroacetonitrile, forming a thiazolidinone ring. Computational studies (DFT) can map transition states and electron density shifts . Key Evidence :
Q. How can crystallographic data resolve ambiguities in molecular structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, especially for resolving methyl/cyano group orientations .
- Twinned Data Handling : SHELXPRO integrates twin-law matrices for high-resolution datasets .
Example Workflow :
Grow crystals via slow evaporation (solvent: ethyl acetate/hexane).
Collect data on a diffractometer (Mo-Kα radiation).
Refine using SHELXL with Hirshfeld atom refinement (HAR) for accuracy .
Q. How to address contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Multi-Technique Validation : Cross-check NMR with IR (e.g., C≡N stretch ~2200 cm⁻¹) and elemental analysis .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted diamino intermediates) .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
